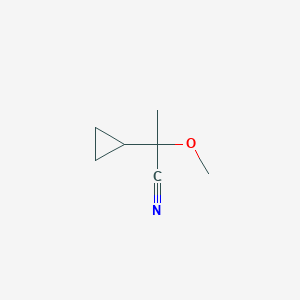

2-Cyclopropyl-2-methoxypropanenitrile

描述

属性

IUPAC Name |

2-cyclopropyl-2-methoxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c1-7(5-8,9-2)6-3-4-6/h6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGXPWPMFNEQAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)(C1CC1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

It is known that cyclopropyl carbohydrates, which are structurally similar to 2-cyclopropyl-2-methoxypropanenitrile, display bioactivity in both hela cancer cell lines and yeast.

Mode of Action

The mode of action of this compound is proposed to occur through an enzymatic cyclopropane ring opening reaction and subsequent formation of a covalent bond with a target enzyme. This reaction is thought to be facilitated by the compound’s cyclopropyl group, which can undergo ring-opening under certain conditions.

生物活性

2-Cyclopropyl-2-methoxypropanenitrile is a compound that has garnered attention due to its unique structural characteristics and potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 113.16 g/mol. The compound features a cyclopropyl group, a methoxy group, and a nitrile functional group, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its nitrile functional group, which is known for its electron-withdrawing properties. This feature allows the compound to participate in nucleophilic addition reactions and engage in hydrogen bonding with target proteins, crucial for its biological effects.

Proposed Mechanisms:

- Enzymatic Interaction : The nitrile group may act as a bioisostere for carbonyls and halogens, facilitating interactions with various enzymes.

- Cellular Pathway Modulation : Similar compounds have shown the ability to modulate signaling pathways involved in cell growth and apoptosis.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related cyclopropyl derivatives can inhibit cell proliferation through the induction of apoptosis.

Case Study : A study on a structurally similar compound demonstrated an IC50 value of approximately 0.68 µM against cancer cells, indicating potent activity at low concentrations .

Data Table: Comparison of Biological Activities

| Compound Name | Structure Features | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | Cyclopropyl, methoxy, nitrile groups | TBD | Potential anticancer activity |

| Cyclopropyl-3-hydroxybutyronitrile | Additional carbon chain | ~0.68 | Antiproliferative in cancer cells |

| 3-Cyclopropyl-3-hydroxybutyronitrile | Hydroxyl instead of methoxy | TBD | Varies with structural modifications |

Research Findings

Recent studies have highlighted the potential applications of this compound in medicinal chemistry. Its unique combination of functional groups suggests versatility in drug design:

- In Vitro Studies : Laboratory experiments have shown that this compound can induce apoptosis in specific cancer cell lines through mechanisms involving cell cycle arrest.

- Mechanistic Insights : The interaction of the compound with proteins involved in metabolic pathways has been documented, indicating its role in influencing cellular processes.

- Pharmacokinetics : Understanding the transport and distribution within biological systems is essential for evaluating its therapeutic potential.

科学研究应用

2-Cyclopropyl-2-methoxypropanenitrile is a chemical compound with the molecular formula and a molecular weight of 125.17 g/mol. Studies suggest potential applications of this compound in medicinal chemistry due to its unique combination of functional groups. Compounds structurally similar to this compound exhibit bioactivity against cancer cell lines and yeast.

Scientific Research Applications

- ** interactions with target proteins** Studies on 2-cyclopropyl-2-hydroxypropanenitrile reveal that its nitrile group engages primarily through hydrogen bonding and hydrophobic interactions with target proteins. These interactions are crucial for its biological activity, particularly in drug design where the nitrile group acts as a bioisostere for other functional groups like carbonyls and halogens.

- Mode of action The proposed mode of action of this compound occurs through an enzymatic cyclopropane ring opening reaction and subsequent formation of a covalent bond with a target enzyme.

- Biological activity Cyclopropyl carbohydrates, which are structurally similar to this compound, display bioactivity in both hela cancer cell lines and yeast. The compound's interaction with its targets likely influences multiple pathways, and it likely exerts its effects by modulating the activity of its target enzymes.

Structural Comparison

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Contains a methoxy group instead of a hydroxyl | Exhibits different solubility and reactivity |

| 2-Cyclopropyl-2-hydroxypropanenitrile | Contains a hydroxyl group instead of a methoxy | More acidic than this compound |

| 3-Cyclopropyl-3-hydroxybutyronitrile | Has an additional carbon chain | Potentially different biological activity profile |

相似化合物的比较

Table 1. Structural and Functional Comparison

Table 2. Molecular Properties

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| This compound | Not available | C₇H₁₁NO | ~125.17 |

| 2-Cyclopropyl-2-(methylamino)propanenitrile | 1152577-72-4 | C₇H₁₂N₂ | 124.18 |

准备方法

Synthetic Route Description

A well-documented and optimized method involves the preparation of 2-cyclopropylpropanal as a key intermediate, which is then converted into the methoxy derivative. This method is characterized by the following steps:

Formation of Methoxymethyl Triphenylphosphonium Chloride

- Reactants: Triphenylphosphine, chloroacetic chloride, dimethoxymethane, and methanol (catalyst).

- Molar ratios: Triphenylphosphine : chloroacetic chloride : dimethoxymethane : methanol = 1 : 0.9–1.5 : 2–3.5 : 0.08–0.1.

- Outcome: Generation of methoxymethyl triphenylphosphonium chloride, a phosphorus ylide precursor.

Reaction with Cyclopropyl Methyl Ketone

- Reagents: Methoxymethyl triphenylphosphonium chloride and cyclopropyl methyl ketone in the presence of a strong base such as potassium tert-butoxide.

- Conditions: Temperature between -10 °C and 70 °C, reaction time 0.2–10 hours, solvent options include tetrahydrofuran, petroleum ether, methylene chloride, dichloroethane, chloroform, ethyl acetate, or toluene.

- Reaction: The phosphorus ylide reacts with cyclopropyl methyl ketone to form 1-methoxy-2-cyclopropylpropanal.

-

- Acidification with acids such as sulfuric acid, hydrochloric acid, nitric acid, hydrobromic acid, phosphoric acid, or acetic acid.

- Conditions: Temperature 20–60 °C, reaction time 0.5–4 hours.

- This step converts the methoxy intermediate to the desired 2-cyclopropylpropanal.

Final Conversion to 2-Cyclopropyl-2-methoxypropanenitrile

- Although the patent primarily discusses 2-cyclopropylpropanal synthesis, the methoxypropanenitrile derivative can be prepared by further nitrile group introduction, typically via nucleophilic substitution or cyanide addition reactions, which are standard in nitrile synthesis from aldehyde or ketone precursors.

Reaction Scheme Summary

| Step | Reactants/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Triphenylphosphine + chloroacetic chloride + dimethoxymethane + methanol (catalyst) | Methoxymethyl triphenylphosphonium chloride | High | Molar ratio controlled for optimal yield |

| 2 | Methoxymethyl triphenylphosphonium chloride + cyclopropyl methyl ketone + potassium tert-butoxide, THF solvent, -10 to 70 °C | 1-Methoxy-2-cyclopropylpropanal | >95 | Reaction time 0.2 to 10 h |

| 3 | Acid hydrolysis with sulfuric acid or HCl, 20–60 °C, 0.5–4 h | 2-Cyclopropylpropanal | 98.2 | Acid amount 1–3 times base molar amount |

| 4 | Further nitrile introduction (inferred standard methods) | This compound | Not explicitly reported | Requires nitrile group introduction step |

Example Experimental Data

- 69.3 g (0.2 mol) methoxymethyl triphenylphosphonium chloride and 200 g tetrahydrofuran in a four-neck flask.

- Addition of 27.2 g (0.24 mol) potassium tert-butoxide at -10 °C.

- Dropwise addition of 11.33 g (0.133 mol) cyclopropyl methyl ketone over 1 hour, reaction temperature raised to 20–30 °C for 2 hours.

- Acidification with 129.36 g of 20% sulfuric acid, warmed to 60 °C for 1 hour.

- Extraction and distillation yielded 12.8 g of 2-cyclopropylpropanal with 98.2% yield.

Alternative Methods and Related Research Findings

While the above method is the most detailed and optimized, other synthetic approaches in cyclopropyl chemistry provide insights relevant to preparation:

Cyclopropanation via Sulfoxonium Ylide

Research on cyclopropyl derivatives using sulfoxonium ylides in DMSO/THF mixtures with sodium hydride base shows moderate to good yields (up to 70%) for cyclopropyl ketones, indicating potential alternative routes for cyclopropyl intermediates.Effect of Reaction Conditions

Temperature control is critical; reactions at lower temperatures (-10 °C to 0 °C) favor higher yields and fewer side products. Electron-withdrawing groups on aromatic rings can reduce yields due to side reactions, which is relevant when aromatic substituents are present in the molecule.

Summary Table of Preparation Parameters

| Parameter | Range/Value | Comments |

|---|---|---|

| Base | Potassium tert-butoxide (preferred), sodium hydride, sodium/potassium alkoxides | Strong bases required for ylide formation |

| Solvent | Tetrahydrofuran, petroleum ether, methylene chloride, dichloroethane, chloroform, ethyl acetate, toluene | Choice affects solubility and reaction rate |

| Reaction Temperature (ylide formation) | -10 °C to 70 °C | Lower temperatures favor selectivity |

| Reaction Time (ylide formation) | 0.2 to 10 hours | Longer times improve conversion |

| Acid for Hydrolysis | Sulfuric acid, hydrochloric acid, nitric acid, hydrobromic acid, phosphoric acid, acetic acid | Acid amount 1–3 times base molar amount |

| Hydrolysis Temperature | 20 °C to 60 °C | Moderate heating for completion |

| Hydrolysis Time | 0.5 to 4 hours | Sufficient for complete conversion |

| Yield of 2-Cyclopropylpropanal | >95% | High purity and minimal by-products |

常见问题

Q. What are the standard synthetic routes for 2-Cyclopropyl-2-methoxypropanenitrile?

- Methodological Answer : Synthesis typically involves multi-step reactions starting from cyclopropane-containing precursors. One approach includes:

Cyclopropane ring formation : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons–Smith reaction) or [2+1] cycloaddition with alkenes.

Nitrile introduction : React a cyclopropyl ketone with hydroxylamine followed by dehydration to form the nitrile group.

Methoxy group installation : Alkylation of a hydroxyl intermediate using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃).

Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization. Validate purity using HPLC or GC-MS .

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Structural confirmation relies on:

- NMR spectroscopy : Analyze <sup>1</sup>H and <sup>13</sup>C NMR for characteristic shifts (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, methoxy at δ ~3.3 ppm, nitrile carbon at δ ~120 ppm).

- HRMS : Confirm molecular weight (C₈H₁₁NO, theoretical 137.09 g/mol) with high-resolution mass spectrometry.

- X-ray crystallography : For unambiguous stereochemical assignment, single-crystal analysis may be required.

Cross-reference data with PubChem or NIST databases for validation .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood.

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the nitrile group.

- Spill management : Neutralize with alkaline KMnO₄ solution to oxidize cyanide residues.

- Toxicity assessment : Refer to SDS sheets for acute toxicity (e.g., LD50 in rodents) and prioritize disposal via licensed hazardous waste facilities .

Advanced Research Questions

Q. How do steric effects of the cyclopropane ring influence the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : The cyclopropane’s angle strain and rigid geometry restrict conformational flexibility, altering reaction pathways:

- Kinetic studies : Compare reaction rates with non-cyclopropyl analogs (e.g., 2-methoxy-2-methylpropanenitrile) using UV-Vis or <sup>19</sup>F NMR probes.

- Computational modeling : Perform DFT calculations (B3LYP/6-31G*) to map transition states and identify steric hindrance at the nitrile carbon.

- Isotopic labeling : Use <sup>15</sup>N-labeled nitriles to track nucleophilic attack mechanisms via isotope-sensitive MS .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Contradictions (e.g., unexpected <sup>13</sup>C shifts or split NMR peaks) may arise from:

- Dynamic effects : Variable-temperature NMR (VT-NMR) to detect conformational exchange (e.g., ring puckering).

- Solvent interactions : Test in deuterated DMSO or CDCl₃ to assess hydrogen bonding with the nitrile group.

- Impurity profiling : Use LC-MS/MS to identify byproducts from incomplete synthesis (e.g., methoxy group hydrolysis).

Cross-validate with independent techniques like IR spectroscopy (C≡N stretch ~2250 cm⁻¹) .

Q. How can the stability of this compound under acidic/basic conditions be optimized for pharmaceutical intermediates?

- Methodological Answer : Stability studies should include:

- pH-rate profiling : Expose the compound to buffers (pH 1–13) and monitor degradation via HPLC.

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) to the amine (if present) to shield the nitrile from hydrolysis.

- Additive screening : Test radical scavengers (e.g., BHT) or metal chelators (EDTA) to inhibit autoxidation.

Accelerated stability testing (40°C/75% RH for 6 months) provides shelf-life estimates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。